

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipamazine

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Compound of Interest

Compound Name: **Pipamazine**

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Abstract

Pipamazine, a phenothiazine derivative, was formerly utilized as an antiemetic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and pharmacological profile. While specific data for **Pipamazine** is limited due to its withdrawal from the market, this document consolidates available information and supplements it with data from the broader class of phenothiazines to offer a thorough understanding for research and drug development purposes.

Introduction

Pipamazine is a piperidine-substituted phenothiazine that was introduced for the treatment of nausea and vomiting.^[1] Chemically related to chlorpromazine, it was found to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.^[1] However, reports of hepatotoxicity led to its withdrawal from the U.S. market in 1969.^[1] Despite its limited clinical use, the study of **Pipamazine** and its derivatives remains relevant for understanding the structure-activity relationships of phenothiazines and for the development of new therapeutic agents.

Synthesis of Pipamazine

The synthesis of **Pipamazine** involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with isonipecotamide.[1]

Reaction Scheme:

Experimental Protocol (General):

A detailed experimental protocol for the synthesis of **Pipamazine** is not readily available in recent literature. However, based on the general description of the synthesis, the following protocol can be inferred:

- **Alkylation:** A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and isonipecotamide is refluxed in a suitable solvent, such as butanone.
- **Base:** A base, such as potassium carbonate, is added to the reaction mixture to facilitate the nucleophilic substitution.
- **Catalyst:** A catalyst, like sodium iodide, may be used to enhance the reaction rate.
- **Work-up:** After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated under vacuum.
- **Purification:** The resulting residue is recrystallized from a suitable solvent system, such as 2-propanol and petroleum ether, to yield pure **Pipamazine**.

Synthesis of **Pipamazine** Hydrochloride:

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent like 2-propanol and treating it with a solution of hydrogen chloride in an appropriate solvent.

Chemical Properties Identification

Property	Value
IUPAC Name	1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide[2]
CAS Number	84-04-8[1]
Chemical Formula	C ₂₁ H ₂₄ ClN ₃ OS[1]
Molecular Weight	401.95 g/mol [1]
SMILES	C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl[2]
InChI	InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26)[1]

Physicochemical Properties

Property	Value
Melting Point	~139 °C (free base)
Boiling Point	626.6 ± 55.0 °C (Predicted)
pKa	8.60 (Predicted)
Solubility	Slightly soluble in DMSO and Methanol. Specific quantitative data in aqueous and other organic solvents is not readily available.

Pharmacological Properties

Mechanism of Action

As a phenothiazine derivative, **Pipamazine**'s primary mechanism of action is believed to be the antagonism of dopamine D2 receptors, which is a common characteristic of this class of drugs. [3] Its antiemetic effects are likely mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

While specific binding affinity data for **Pipamazine** is scarce, phenothiazines are known to interact with a variety of other receptors, including serotonin (5-HT) and histamine (H1) receptors.^[4] The interaction with these receptors may contribute to its overall pharmacological profile and side effects.

Signaling Pathways

The antagonism of dopamine, serotonin, and histamine receptors by phenothiazines like **Pipamazine** modulates several key signaling pathways.

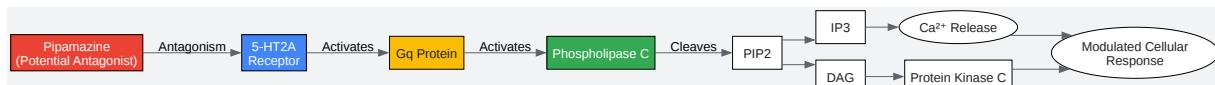
Dopamine D2 Receptor Signaling Pathway:



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Caption: Dopamine D2 Receptor Antagonism by **Pipamazine**.

Serotonin 5-HT2A Receptor Signaling Pathway:



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Caption: Potential Serotonin 5-HT2A Receptor Antagonism by **Pipamazine**.

Histamine H1 Receptor Signaling Pathway:



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Caption: Potential Histamine H1 Receptor Antagonism by **Pipamazine**.

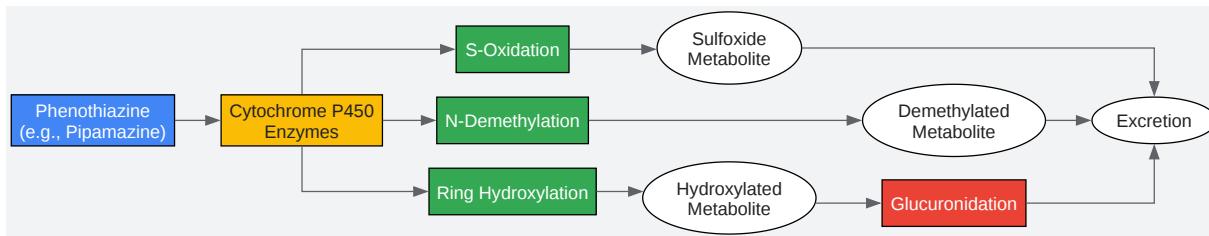
Metabolism

The metabolism of **Pipamazine** has not been extensively studied. However, phenothiazines generally undergo significant metabolism in the liver, primarily by the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include:

- S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.
- N-demethylation: Removal of methyl groups from the side chain.
- Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings.
- Conjugation: Glucuronidation of the hydroxylated metabolites.

It is likely that **Pipamazine** is metabolized through similar pathways. The degradation of the piperazine ring in other phenothiazine drugs has been observed to lead to the formation of various metabolites.^[5]

Metabolic Pathway of Phenothiazines:



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Caption: General Metabolic Pathways of Phenothiazines.

Analytical Methods

Various analytical methods can be employed for the identification and quantification of phenothiazines like **Pipamazine**.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of phenothiazines is crucial for quality control and pharmacokinetic studies. A typical method would involve:

- Column: A reverse-phase C18 or C8 column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm for phenothiazines).
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[\[6\]](#)[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

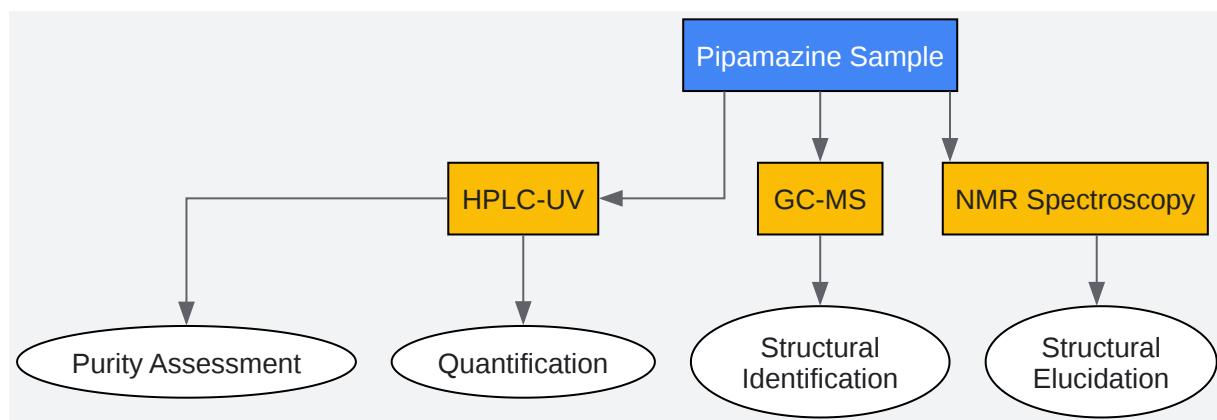
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

- Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.
- GC Separation: Separation of the components on a capillary column (e.g., HP-5MS).
- MS Detection: Mass spectrometric detection provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of newly synthesized compounds and for confirming the identity of known substances. While specific NMR data for **Pipamazine** is not readily available, the spectra would be expected to show characteristic signals for the phenothiazine ring system, the piperidine ring, and the propyl chain.

Workflow for Analytical Characterization:



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Caption: Analytical Workflow for **Pipamazine** Characterization.

Conclusion

Pipamazine represents a classic example of a phenothiazine antiemetic. While its clinical use was short-lived, the study of its synthesis and properties provides valuable insights for medicinal chemists and pharmacologists. This technical guide has summarized the available information on **Pipamazine**, highlighting the need for further research to fully characterize its pharmacological and metabolic profile. The provided experimental outlines and analytical approaches can serve as a foundation for future investigations into this and related compounds.

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